molecular formula C8H10O2 B2893487 (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol CAS No. 2411179-77-4

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol

Cat. No.: B2893487
CAS No.: 2411179-77-4
M. Wt: 138.166
InChI Key: WMSJCPJKJROARM-YQXRAVKXSA-N
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Description

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol ( 2411179-77-4) is a chiral oxatricyclic compound of high interest in advanced synthetic and medicinal chemistry research. With a molecular formula of C 8 H 10 O 2 and a molecular weight of 138.16 g/mol, this molecule features a complex, rigid tricyclic scaffold that incorporates an oxygen bridge and an alcohol functional group with defined stereochemistry . This well-defined stereostructure makes it a valuable synthon, or building block, for the exploration of novel chemical space. Researchers utilize this compound in the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals where the three-dimensional shape is critical for biological activity. Its defined stereochemistry at the 1S, 2S, 3R, 5S, and 6R positions allows for the investigation of stereoselective reactions and the creation of enantiomerically pure target molecules. The unique 9-oxatricyclo[4.2.1.02,5]nonane core serves as a key structural motif in various applied chemistry fields. Notice: This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

(1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5-,6-,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJCPJKJROARM-YQXRAVKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C=CC(C2C1O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]3C=C[C@@H]([C@@H]2[C@@H]1O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations to introduce the necessary oxygen and hydroxyl groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and purity of the final product. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

The compound (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a complex organic compound with a unique tricyclic structure. It is used as a building block for synthesizing more complex molecules in chemistry.

This compound :

  • Overview Characterized by its tricyclic structure, this compound is used as a building block in chemistry for synthesizing more complex molecules.
  • Mechanism of Action The compound interacts with specific molecular targets, which can modulate biological pathways and processes. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context and application.
  • Comparison with Similar Compounds
    • (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one: A closely related compound with a ketone group instead of a hydroxyl group.
    • (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine: Another similar compound with an amine group.
  • Uniqueness The compound's specific structural features and reactivity make it valuable for various applications. Its tricyclic framework and the presence of a hydroxyl group confer distinct chemical and biological properties.

Table of Data

IUPAC NameThis compound
Computed byLexichem TK 2.7.0 (PubChem release 2021.05.07)
SourcePubChem
URLhttps://pubchem.ncbi.nlm.nih.gov
DescriptionData deposited in or computed by PubChem
InChIInChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5-,6-,7+,8+/m1/s1
DetailsComputed by InChI 1.0.6 (PubChem release 2021.05.07)
SourcePubChem
URLhttps://pubchem.ncbi.nlm.nih.gov

Mechanism of Action

The mechanism of action of (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Heteroatom Substitution: Oxygen vs. Nitrogen

A key analog is 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (CAS 924272-78-6), which replaces the oxygen atom with nitrogen (aza) and introduces a ketone group at C-3. Differences include:

Property Target Compound (9-Oxatricyclo) 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Molecular Formula C₈H₁₀O₂ (inferred) C₈H₉NO
Molecular Weight ~138.16 (calculated) 135.16
Density (g/cm³) N/A 1.256 ± 0.06
Boiling Point (°C) N/A 332.2 ± 42.0
Functional Groups Hydroxyl, epoxide Ketone, aza

Stereochemical Variations

The racemic mixture rac-(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.0,2,5]non-7-en-3-ol () shares the same backbone but differs in stereochemistry. Key contrasts:

  • Stereochemical Configuration : The target compound’s (1S,2S,3R,5S,6R) configuration places the hydroxyl and epoxide groups on opposite faces compared to the racemic form.
  • Biological Implications: Stereochemistry influences binding affinity in enzyme interactions, as seen in sesquiterpene derivatives (), where NOE experiments confirmed spatial arrangements of protons .

Functional Group Modifications

Compound 2 from , (−)-(1S,4S,9S*)-1,9-环氧双环-2,10-二烯-4-醇 , provides insights into substituent effects:

  • Epoxide vs. Hydroxyl Positioning: The hydroxyl group at C-4 in Compound 2 vs.
  • Ring Strain : The bicyclic framework in Compound 2 may exhibit higher strain due to fewer bridging atoms, affecting thermal stability .

Comparison with Larger Cyclic Systems

  • Macrocyclic vs. Tricyclic Systems : Azithromycin’s macrocyclic structure with multiple oxygen and nitrogen atoms contrasts with the smaller, rigid tricyclic system of the target compound.
  • Functional Complexity : Glycosylated derivatives (e.g., Fmoc-L-Asn(1S(Bn),2G)-OH) demonstrate how hydroxyl and ether groups can be leveraged for targeted drug design, a strategy applicable to optimizing the target compound .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s stereochemical complexity necessitates advanced synthetic techniques, such as asymmetric catalysis, to avoid racemization .
  • Thermal Stability : The azatricyclo analog’s higher boiling point (332°C) suggests greater thermal stability compared to oxygenated counterparts, likely due to nitrogen’s electronegativity .
  • Biological Relevance : Hydroxyl and epoxide groups in tricyclic systems are often associated with antimicrobial or anti-inflammatory activity, as seen in sesquiterpenes () .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Density (g/cm³) Boiling Point (°C)
Target Compound C₈H₁₀O₂ 138.16 Hydroxyl, epoxide N/A N/A
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one C₈H₉NO 135.16 Ketone, aza 1.256 332.2
rac-(1R,2R,3R,5R,6S)-9-Oxatricyclo analog C₈H₁₀O₂ 138.16 Hydroxyl, epoxide N/A N/A

Biological Activity

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound's IUPAC name is (1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.0(2,5)]nonan-3-ol. Its molecular formula is C8H10O2C_8H_{10}O_2, and it features a hydroxyl group that contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Diels-Alder Reaction : This initial step forms the tricyclic structure from simpler organic precursors.
  • Functional Group Transformations : Subsequent reactions introduce the necessary hydroxyl group and other functional groups.
  • Optimization for Yield : Reaction conditions such as temperature and catalyst choice are crucial for maximizing yield and purity during both laboratory and industrial production.

The biological activity of this compound is attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Anti-H. pylori Activity : It has shown effectiveness against Helicobacter pylori strains in vitro.
  • Urease Inhibition : The compound inhibits urease activity, which is crucial for H. pylori survival in gastric environments.

Cytotoxicity

Studies have demonstrated the cytotoxic effects of this compound on various tumor cell lines:

  • Tumor Cell Lines Tested : The compound was evaluated against several human tumor cell lines showing selective cytotoxicity without significantly affecting normal cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(1R,2R,3S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-olStereoisomerVaries in activity due to structural differences
(1S,2S,3R,5S)-9-Oxatricyclo[4.2.1.02,5]nonan-2-olStructural VariantDifferent functional group positioning affects reactivity

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Antimicrobial Efficacy : A study published in PubMed examined the compound's effectiveness against H. pylori and reported promising results comparable to standard treatments .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines and identified a correlation between structural features and biological activity.

Q & A

Q. Table 1: Comparison of Reaction Conditions

Precursor TypeCatalystTemperature RangeYield (%)Stereochemical Purity
Bicyclic diol derivativesPd(OAc)₂−20°C to 25°C65–75>95% ee
Tricyclic ethersBF₃·OEt₂60–80°C50–6085–90% ee

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar tricyclic ethers?

Answer:
Contradictions often arise from variations in stereochemistry, assay conditions, or impurities. Methodological strategies include:

  • Stereochemical Validation : Use X-ray crystallography or NOESY NMR to confirm configurations, as minor stereochemical errors can drastically alter bioactivity .
  • Assay Standardization : Compare bioactivity under identical conditions (e.g., pH, solvent, cell lines). For example, antimicrobial assays may show variability due to pathogen strain differences .
  • Impurity Profiling : HPLC-MS analysis identifies byproducts (e.g., oxidized derivatives) that may interfere with activity measurements .

Case Study : A study on (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol found that a 5% impurity reduced antimicrobial efficacy by 40%, highlighting the need for purity >98% in bioassays .

Basic: What spectroscopic and computational methods are critical for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl at δ 3.5–4.0 ppm, olefinic protons at δ 5.5–6.2 ppm) .
    • NOESY : Confirms spatial proximity of stereocenters (e.g., H-3 and H-5 in the tricyclic core) .
  • X-ray Crystallography : Resolves absolute configuration, critical for correlating structure with bioactivity .
  • Computational Tools : Density Functional Theory (DFT) predicts stability of stereoisomers; InChIKey hashes (e.g., RXDFVNWKKAAOSK) enable database searches .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., cyclooxygenase-2). Input the compound’s SMILES (e.g., C1[C@@H]2[C@@H]([C@H]3[C@H](O3)[C@H](O1)O2)O) to model hydrogen bonds and hydrophobic interactions .
  • MD Simulations : Assess binding stability over 100-ns trajectories; analyze RMSD values to confirm target engagement .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Key Interactions
Cyclooxygenase-2 (COX-2)−9.2H-bond with Tyr-385
HIV-1 Protease−7.8Hydrophobic with Ile-50

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
  • Waste Disposal : Follow EPA guidelines for organic waste; incinerate at >800°C to ensure degradation .

Advanced: How can researchers integrate this compound’s study into a broader theoretical framework?

Answer:

  • Link to Reaction Mechanisms : Use frontier molecular orbital (FMO) theory to explain cyclization pathways and regioselectivity .
  • Biological Context : Align antimicrobial studies with the "lock-and-key" model to rationalize target specificity .
  • Data Interpretation : Apply Bayesian statistics to resolve contradictions in bioactivity data, weighting studies by methodological rigor .

Basic: What are the key challenges in scaling up synthesis from lab to pilot scale?

Answer:

  • Heat Transfer : Exothermic cyclization steps require jacketed reactors to maintain ≤50°C .
  • Catalyst Recovery : Immobilize transition metals on silica supports to reduce costs and enable reuse .
  • Purification : Switch from column chromatography to fractional crystallization for higher throughput .

Advanced: How can bibliometric analysis identify gaps in existing research on this compound?

Answer:

  • Keyword Mapping : Use tools like VOSviewer to cluster publications by themes (e.g., "synthesis" vs. "bioactivity") .
  • Citation Networks : Identify under-cited studies with robust methodologies (e.g., high-yield synthetic routes) for further validation .
  • Trend Analysis : Track rising interest in computational studies (2015–2025) to prioritize molecular modeling collaborations .

Notes

  • Stereochemical Conventions : Absolute configurations (e.g., 1S,2S,3R) follow IUPAC guidelines from PubChem .

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